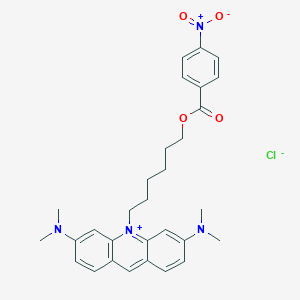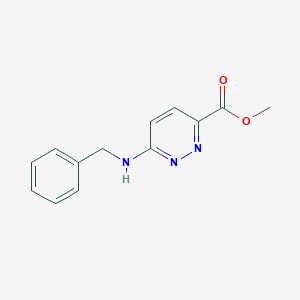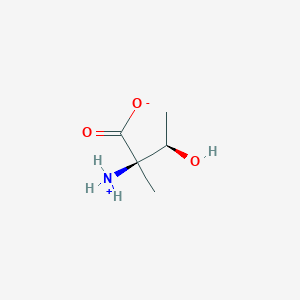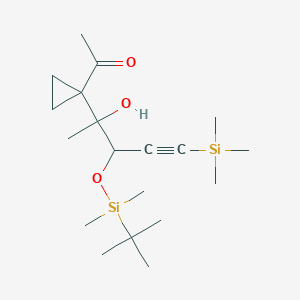
3-(4-氟苯基)-1-异丙基-1H-吲哚-2-甲醛
描述
3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde, also known as FIC Aldehyde, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole-based aldehydes and has a molecular weight of 263.3 g/mol.
科学研究应用
合成和表征
- 该化合物已被合成并用于开发单晶,单晶是抗胆固醇药物氟伐他汀的关键中间体。发现这些晶体在正交晶系中结晶,具有特定的空间群,并且在吲哚平均平面和 4-F-苯基环之间表现出显着的二面角 (Kalalbandi 和 Seetharamappa,2013)。
药用应用
- 已经合成了一系列该化合物的衍生物,表现出良好的抗炎和抗菌活性。这些新型化合物显示出作为生物活性物质的潜力,值得在该领域进一步研究 (Rathod、Gaikwad、V.Gaikwad 和 Jadhav,2008)。
光学和荧光特性
- 已经合成了该化合物的活性光衍生物,展示了显着的抗氧化、电化学和光物理性质。这些化合物,特别是 4e、4h 和 4a,显示出显着的活性,被认为可有效用于非线性光学和半导体材料 (Gopi、Sastry 和 Dhanaraju,2016)。
结构和光谱分析
- 该化合物已用于吡唑化合物的合成,在新型药物发现领域显示出潜力。一些合成的吡唑衍生物显示出显着的抗炎特性和 COX-2 抑制,表明它们有可能用作未来的 COX-2 抑制剂或抗炎药 (Thangarasu、Manikandan 和 Thamaraiselvi,2019)。
作用机制
Target of Action
Related compounds have been found to inhibit succinate dehydrogenase (sdh) in phytopathogenic fungi , suggesting that this compound may have a similar target.
Mode of Action
It’s worth noting that related compounds have shown strong inhibition activity on sdh . This suggests that 3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde might interact with its targets in a similar manner, potentially inhibiting the activity of certain enzymes or proteins.
Biochemical Pathways
Inhibition of sdh, as seen in related compounds , would impact the citric acid cycle and mitochondrial electron transport chain, leading to disruption of energy production in the cells.
Pharmacokinetics
The compound’s lipophilicity and drug-likeness have been mentioned, which could influence its bioavailability .
Result of Action
Related compounds have been found to change the structure of mycelia and cell membrane , suggesting that this compound may have similar effects.
属性
IUPAC Name |
3-(4-fluorophenyl)-1-propan-2-ylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-12(2)20-16-6-4-3-5-15(16)18(17(20)11-21)13-7-9-14(19)10-8-13/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWWALYZZIFFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143742 | |
| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde | |
CAS RN |
101125-34-2 | |
| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101125342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE-2-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV0ZQ7788C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)


![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)


![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclop](/img/structure/B115054.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)
